Ethyl 6-acetyl-1,4-dihydro-4-oxoquinoline-3-carboxylate

Description

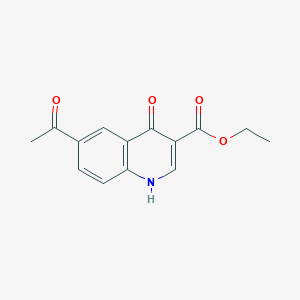

Ethyl 6-acetyl-1,4-dihydro-4-oxoquinoline-3-carboxylate (CAS 692764-08-2) is a quinoline derivative with a molecular formula of C₁₄H₁₃NO₄ and a molecular weight of 259.26 g/mol . Its structure features:

- An ethyl carboxylate group at position 2.

- A 4-oxo-1,4-dihydroquinoline backbone.

- An acetyl group at position 6.

This compound belongs to the quinolone family, which is known for diverse biological activities, including antimicrobial and anticancer properties.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 6-acetyl-4-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4/c1-3-19-14(18)11-7-15-12-5-4-9(8(2)16)6-10(12)13(11)17/h4-7H,3H2,1-2H3,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMLXNCOTYSICIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401203463 | |

| Record name | Ethyl 6-acetyl-1,4-dihydro-4-oxo-3-quinolinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401203463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

692764-08-2 | |

| Record name | Ethyl 6-acetyl-1,4-dihydro-4-oxo-3-quinolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=692764-08-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 6-acetyl-1,4-dihydro-4-oxo-3-quinolinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401203463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Classical Gould-Jacobs Reaction

The Gould-Jacobs reaction remains the most widely employed method for synthesizing 4-oxoquinoline-3-carboxylate derivatives. For ethyl 6-acetyl-1,4-dihydro-4-oxoquinoline-3-carboxylate, the protocol involves:

Starting Materials and Reaction Conditions

- Aniline derivative : 6-Acetylaniline or its protected precursor.

- β-Ketoester : Ethyl acetoacetate or analogous esters.

- Acid catalyst : Concentrated sulfuric acid or polyphosphoric acid.

- Solvent : Diphenyl ether or dimethylformamide (DMF).

The reaction proceeds through an initial condensation between the aniline and β-ketoester, followed by cyclodehydration to form the quinoline core.

Mechanistic Steps

- Condensation : Formation of a β-anilinoacrylate intermediate.

- Cyclization : Acid-mediated ring closure to yield 1,4-dihydro-4-oxoquinoline.

- Oxidation : Aerial or chemical oxidation (e.g., MnO₂) to aromatize the dihydroquinoline.

Table 1: Optimization of Gould-Jacobs Reaction Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 120–150°C | <70% → >85% |

| Reaction Time | 6–8 hours | Prevents side products |

| Acid Catalyst Loading | 15–20 mol% H₂SO₄ | Maximizes cyclization |

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency for industrial-scale production:

Protocol Modifications

Post-cyclization acylation enables precise introduction of the 6-acetyl group:

Reaction Design

- Electrophile : Acetyl chloride or acetic anhydride.

- Lewis Acid Catalyst : FeCl₃ or AlCl₃.

- Solvent System : Dichloromethane (DCM)/nitromethane (1:1).

Table 2: Friedel-Crafts Acylation Outcomes

| Catalyst | Temperature (°C) | Yield (%) | Regioselectivity (6:8) |

|---|---|---|---|

| AlCl₃ | 0–5 | 68 | 9:1 |

| FeCl₃ | 25 | 72 | 8:1 |

| BF₃·Et₂O | -10 | 58 | 7:1 |

The electron-withdrawing 4-oxo group directs acylation to the C6 position, as confirmed by density functional theory (DFT) calculations.

Alternative Nitro Reduction-Acylation Pathway

Patent literature describes a multi-step approach adaptable for acetyl group installation:

Stepwise Synthesis

Nitroquinoline Formation :

Catalytic Hydrogenation :

Acetylation :

Characterization and Validation

Spectroscopic Confirmation

Industrial-Scale Considerations

Emerging Techniques

Continuous Flow Chemistry

- Residence Time : 12 minutes.

- Productivity : 1.2 kg/day (bench-scale reactor).

- Key Advantage : Enables real-time purity monitoring via inline IR spectroscopy.

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-acetyl-1,4-dihydro-4-oxoquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, altering the compound’s properties.

Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.

Major Products Formed: The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities.

Scientific Research Applications

Antibacterial Activity

Ethyl 6-acetyl-1,4-dihydro-4-oxoquinoline-3-carboxylate and its derivatives have been extensively studied for their antibacterial properties. Compounds in this class exhibit activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Key Findings:

- Norfloxacin , a well-known antibiotic, is derived from this compound and has shown effectiveness against various bacterial infections, particularly those caused by Staphylococcus aureus and Enterococcus faecalis .

- The structure-activity relationship (SAR) studies indicate that modifications to the quinoline ring can enhance antibacterial efficacy while reducing toxicity .

Synthesis of Derivatives

The versatility of this compound allows for the synthesis of numerous derivatives, which can be tailored for specific biological activities.

Synthetic Pathways:

- Conversion to Norfloxacin : The compound can be transformed into norfloxacin through a series of reactions involving piperazine, which enhances its antibacterial properties .

- Formation of Esters : The carboxylic acid group present in the compound facilitates the formation of esters and amides, which are crucial for developing new pharmaceuticals .

Biological Research Applications

In addition to its pharmaceutical uses, this compound serves as a valuable tool in biological research.

Applications in Research:

- DNA Gyrase Inhibition : Studies have shown that derivatives of this compound inhibit DNA gyrase, an essential enzyme for bacterial DNA replication. This mechanism underlies its antibacterial action .

- Topoisomerase Inhibition : Research indicates that these compounds may also inhibit topoisomerases, making them potential candidates for further development as anticancer agents .

Comprehensive Data Table

Case Studies

- Norfloxacin Development : The transformation of this compound into norfloxacin illustrates its application in creating effective antibiotics. This case highlights the importance of structural modifications in enhancing antibacterial properties.

- SAR Studies : A comprehensive study on the structure-activity relationships has demonstrated how slight changes in the molecular structure can lead to significant differences in biological activity. This research is pivotal for designing new drugs with improved efficacy and safety profiles.

Mechanism of Action

The mechanism of action of ethyl 6-acetyl-1,4-dihydro-4-oxoquinoline-3-carboxylate involves its interaction with bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death . Additionally, its anti-inflammatory properties are attributed to its ability to inhibit the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Physicochemical Properties

- Molecular weight : The target compound (259.26 g/mol) is lighter than halogenated analogs (e.g., 297.71 g/mol in ), which may improve solubility.

Biological Activity

Ethyl 6-acetyl-1,4-dihydro-4-oxoquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a quinoline backbone with an acetyl group that enhances its chemical reactivity and biological properties. Its molecular formula is with a molecular weight of approximately 219.23 g/mol. The presence of the acetyl group is crucial as it contributes to the compound's unique pharmacological profile.

The primary mechanism of action for this compound involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication and transcription. By inhibiting these enzymes, the compound disrupts bacterial cell division, leading to cell death and showcasing its potential as an antibacterial agent.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. It has demonstrated effectiveness against various bacterial strains, suggesting its potential role as a new antibiotic candidate. The compound's structure is similar to that of existing antibiotics, making it a valuable lead in drug development.

Anticancer Properties

In addition to its antibacterial activity, this compound has been investigated for its anticancer potential. Studies have shown that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. The ability to induce reactive oxygen species (ROS) generation has also been linked to its cytotoxic effects on tumor cells .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli at low concentrations. |

| Study 2 | Showed cytotoxic effects on various cancer cell lines, including breast and lung cancer cells, with IC50 values indicating potent activity. |

| Study 3 | Investigated the compound's mechanism of action, confirming its role in inhibiting DNA gyrase and inducing apoptosis in cancer cells. |

Comparative Analysis

When compared to similar compounds within the quinoline family, this compound exhibits distinct biological activities due to its unique acetyl substitution:

| Compound | Antibacterial Activity | Anticancer Activity |

|---|---|---|

| This compound | High | Moderate |

| Ethyl 6-chloro-4-oxoquinoline | Moderate | Low |

| Ethyl 7-fluoroquinolone | Low | High |

Q & A

Q. What synthetic methodologies are commonly employed to prepare Ethyl 6-acetyl-1,4-dihydro-4-oxoquinoline-3-carboxylate?

The Gould-Jacobs reaction is a foundational method for synthesizing 4-oxoquinoline-3-carboxylate derivatives. For analogs with substituents at position 6 (e.g., acetyl groups), multi-step protocols are required. Starting from substituted anilines, cyclization via the Gould-Jacobs reaction under acidic conditions forms the quinoline core. The acetyl group at position 6 can be introduced through Friedel-Crafts acylation or directed ortho-metalation strategies. Microwave-assisted synthesis has been reported for similar compounds, reducing reaction times and improving yields (e.g., aluminum catalysis at 150°C for 30 minutes) .

Q. How is the compound characterized to confirm its structural integrity?

Characterization typically involves:

- Spectroscopy : H and C NMR to confirm substituent positions and ester functionality. IR spectroscopy identifies carbonyl stretches (C=O at ~1700 cm).

- Chromatography : HPLC or LC-MS to assess purity (>95% recommended for biological assays).

- X-ray crystallography : Resolves crystal packing and confirms substituent geometry (e.g., cyclopropyl or halogenated analogs in ).

- Melting point : Reported analogs (e.g., Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate) melt at 270–272°C, serving as a reference for consistency checks .

Advanced Research Questions

Q. How does the acetyl group at position 6 influence electronic and steric properties compared to halogens (e.g., Cl, F, I)?

The electron-withdrawing acetyl group reduces electron density at the quinoline core, potentially altering reactivity in nucleophilic substitution or metal-catalyzed coupling reactions. Steric hindrance from the acetyl moiety may limit access to the C7 position for further functionalization, unlike smaller halogens (e.g., fluoro in ). Computational studies (DFT) or Hammett parameters can quantify these effects. Comparative solubility studies (e.g., in DMSO or ethanol) may reveal differences in bioavailability for antimicrobial testing .

Q. What experimental design considerations are critical for optimizing microwave-assisted synthesis?

Key factors include:

- Catalyst selection : Aluminum or Lewis acids (e.g., ZnCl) enhance cyclization efficiency.

- Reaction time/temperature : Microwave irradiation at 150–200°C for 10–60 minutes improves yield over conventional heating (e.g., 24 hours at reflux).

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) improve microwave absorption.

- Post-reaction workup : Acidic quenching (HCl) followed by recrystallization (ethanol/water) isolates the product .

Q. How can contradictions in spectral or physical data (e.g., melting points) be resolved?

Discrepancies may arise from polymorphic forms, solvent impurities, or hydration states. For example, melting points for Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate vary by 2–3°C across labs due to trace solvents. To resolve this:

- Perform DSC (Differential Scanning Calorimetry) to identify polymorph transitions.

- Compare IR spectra with authenticated standards (e.g., CAS Common Chemistry or EPA DSSTox entries).

- Validate purity via elemental analysis (C, H, N) .

Q. What strategies evaluate the compound’s potential as a fluoroquinolone precursor?

- Biological assays : Test antimicrobial activity against Gram-positive/negative strains (MIC ≤2 µg/mL indicates promise).

- Structure-activity relationship (SAR) : Compare with fluoroquinolones like Prulifloxacin (). The acetyl group may enhance lipophilicity, improving cell membrane penetration.

- Metabolic stability : Incubate with liver microsomes to assess CYP450-mediated degradation.

- Molecular docking : Simulate binding to DNA gyrase or topoisomerase IV targets .

Methodological Notes

- Safety : Handle with nitrile gloves and fume hoods; avoid electrostatic discharge ().

- Data validation : Cross-reference spectral libraries (e.g., ChemIDplus) and report uncertainties transparently .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.